germane CAS No. 184865-95-0](/img/structure/B14265630.png)
[(2-Ethynylphenyl)ethynyl](trimethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethynylphenyl)ethynylgermane is an organogermanium compound with the molecular formula C13H14Ge This compound features a germanium atom bonded to a trimethyl group and a phenyl ring substituted with two ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)ethynylgermane typically involves the reaction of trimethylgermanium chloride with a suitable ethynyl-substituted phenyl compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-germanium bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of (2-Ethynylphenyl)ethynylgermane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethynylphenyl)ethynylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The trimethylgermanium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Applications De Recherche Scientifique
(2-Ethynylphenyl)ethynylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds and as a reagent in cross-coupling reactions.
Materials Science: The compound is explored for its potential in the development of germanium-based semiconductors and optoelectronic devices.
Biology and Medicine: Organogermanium compounds, including (2-Ethynylphenyl)ethynylgermane, are studied for their potential biological activities, such as anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Ethynylphenyl)ethynylgermane involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in biological systems, the compound may interact with enzymes and proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Ethynylphenyl)ethynylsilane: Similar structure but with silicon instead of germanium.
(2-Ethynylphenyl)ethynylstannane: Similar structure but with tin instead of germanium.
(2-Ethynylphenyl)ethynylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
(2-Ethynylphenyl)ethynylgermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as effectively.
Propriétés
Numéro CAS |
184865-95-0 |
|---|---|
Formule moléculaire |
C13H14Ge |
Poids moléculaire |
242.88 g/mol |
Nom IUPAC |
2-(2-ethynylphenyl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C13H14Ge/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3 |
Clé InChI |
QFVDNRNEPLTGQS-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C#CC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
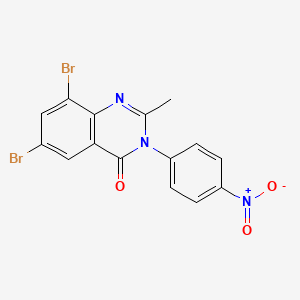
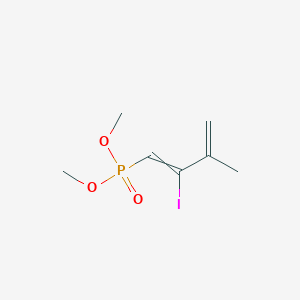
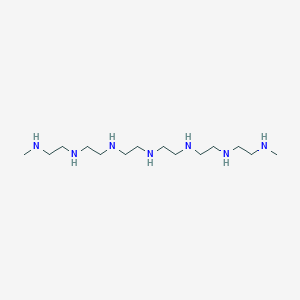
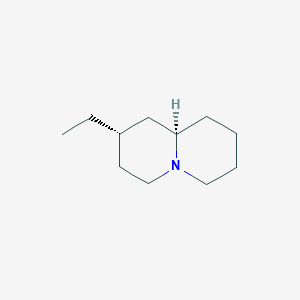

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
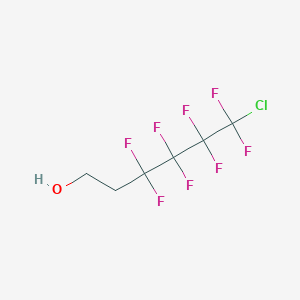
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

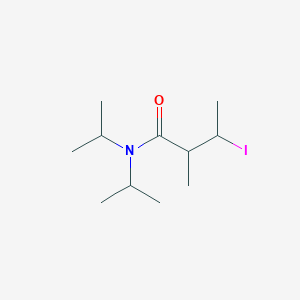
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
